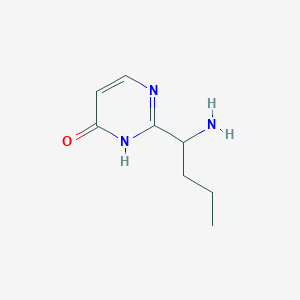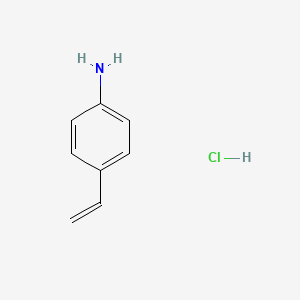
4-Vinylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylaniline hydrochloride is a vinyl-substituted aromatic amine. It is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
4-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinylbenzoquinone.
Reduction: The compound can be reduced to form 4-ethyl aniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-vinylbenzoquinone
Reduction: 4-ethyl aniline
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Vinylaniline
- 4-Vinylpyridine
- 4-Vinylbenzoic acid
- Styrene
- Cinnamyl alcohol
- 4-Cyanostyrene
- Methyl 4-vinylbenzoate
- 3-Nitrostyrene
- 4-Vinylanisole
- 2-Vinylpyridine
Uniqueness
4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .
Propiedades
Número CAS |
111981-34-1 |
|---|---|
Fórmula molecular |
C8H10ClN |
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
4-ethenylaniline;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
Clave InChI |
SFEFZLHQUBUCKM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
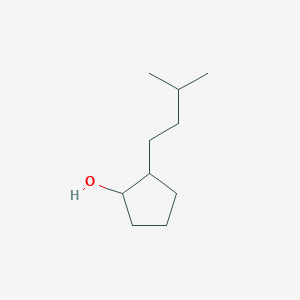
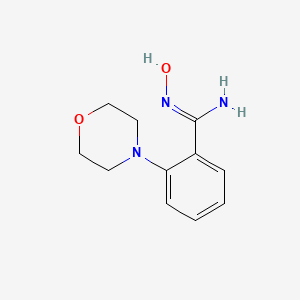
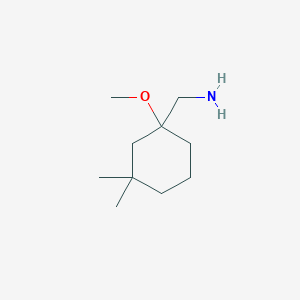
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
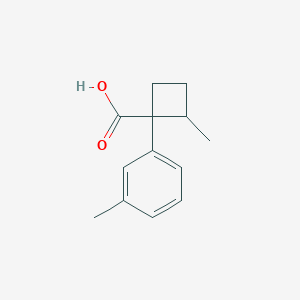
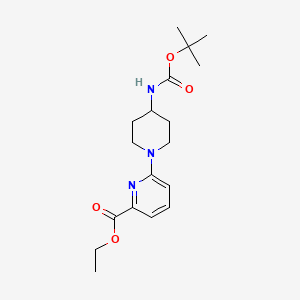
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
